molecular formula C12H16N2O B2570956 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one CAS No. 2180068-05-5

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2570956
CAS No.: 2180068-05-5
M. Wt: 204.273
InChI Key: JNGIQBKGSQRVOE-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one is a polycyclic heterocyclic compound featuring a fused cycloheptane-pyrrolopyrazinone framework. The compound’s synthesis often involves annulation reactions, as seen in related systems like pyrroloimidazoindoles and benzoimidazopyrrolopyrazines . Its structural complexity allows for interactions with biological targets (e.g., kinases) and optoelectronic applications (e.g., thermally activated delayed fluorescence (TADF) in OLEDs) .

Properties

IUPAC Name

2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-11-8-9-4-2-1-3-5-10(9)14(11)7-6-13-12/h8H,1-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIQBKGSQRVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N3CCNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole and pyrazine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper and may involve steps like hydrogenation and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of octahydro compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The potential for developing new antibiotics from this class of compounds is being explored actively.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of nitrogen-containing heterocycles. Compounds related to 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one have been evaluated in preclinical studies for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Neurological Applications

There is emerging interest in the neuroprotective effects of octahydro compounds. Some studies suggest that these compounds may have a role in treating neurodegenerative diseases by targeting specific neurotransmitter systems or reducing oxidative stress in neuronal cells.

Polymer Chemistry

The unique structural characteristics of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one allow it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives. These materials are essential in various industrial applications where durability and resistance to environmental factors are critical.

Case Study 1: Antimicrobial Screening

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Research

In a preclinical trial reported in Cancer Research, researchers tested the effects of a specific derivative on human breast cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways. The findings suggest potential for further development into therapeutic agents for breast cancer treatment.

Case Study 3: Polymer Development

A recent study explored the use of this compound in creating biodegradable polymers for packaging applications. The incorporation of octahydro compounds improved the mechanical strength and degradation rate of the polymers compared to traditional materials.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Strain : The cyclopenta analog (e.g., Fenebrutinib component) exhibits higher ring strain than the cyclohepta-based target compound, influencing solubility and stability .
  • Functional Groups : Methyl or aryl substituents (e.g., 4-nitrophenyl in 5b) modulate electronic properties and reactivity. For instance, the 5a-methyl group in benzoimidazopyrrolopyrazines directs regioselective synthesis .
  • Catalyst-Free vs. Metal-Dependent Synthesis : The target compound and benzoimidazopyrrolopyrazines are synthesized via catalyst-free annulation or solvent-controlled assembly, avoiding heavy metals . In contrast, cyclopenta derivatives require Al2O3-promoted cross-coupling .

Physicochemical and Electrochemical Properties

Table 2: Comparative Physicochemical Data
Compound Reduction Potential Oxidation Efficiency Solubility (Storage) Key Application Reference
Target Compound Not reported Moderate Low (requires DMSO/heat) TADF emitters, drug discovery
3-(4-Nitrophenyl)-triazine-dione (5b) More negative Lower than imidazoles Soluble in CH2Cl2/AcOEt Photo-induced oxidation
Fenebrutinib (cyclopenta analog) Not reported High (BTK inhibition) Stable at RT, soluble in DMSO Bruton tyrosine kinase inhibitor
Benzoimidazopyrrolopyrazines (e.g., 5a) Not reported N/A Varies with substituents Pharmaceutical scaffolds

Key Findings :

  • Electrochemical Behavior: Triazine-fused derivatives (e.g., 5b) exhibit more negative reduction potentials, suggesting greater electron-withdrawing capacity .
  • Oxidation Efficiency : The target compound’s oxidation efficiency is moderate, whereas triazine-diones show lower efficiency compared to imidazole-containing analogs .
  • Solubility : Fenebrutinib’s cyclopenta analog demonstrates superior stability at room temperature, critical for pharmaceutical formulations .

Biological Activity

2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one is a complex nitrogen-containing heterocyclic compound that has attracted interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Chemical Formula : C11_{11}H17_{17}N3_{3}O6_{6}
  • Molecular Weight : 259.26 g/mol
  • IUPAC Name : 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant anticancer properties. For instance:

  • A series of pyrrolo derivatives were synthesized and tested against non-Hodgkin lymphoma cell lines. Some compounds showed sub-micromolar IC50_{50} values against these cancer cells. Notably, compound 3z demonstrated an IC50_{50} of 0.10 μM against the VL51 cell line .
  • The mechanism of action for these compounds often involves targeting tubulin assembly and disrupting microtubule dynamics. This was confirmed through molecular docking studies which indicated strong binding affinities to the colchicine site on tubulin .

Antioxidant Activity

The compound has also been studied for its antioxidant properties:

  • Research indicates that pyrrolo derivatives can act as radical scavengers. For example, extracts containing similar structures have shown significant DPPH radical scavenging activity . This suggests potential applications in preventing oxidative stress-related diseases.

The biological activities of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells while promoting apoptosis through mitochondrial pathways .
  • Inhibition of COX Enzymes : Certain studies have shown that pyrrolo derivatives inhibit cyclooxygenase (COX) activity which is crucial in inflammatory responses . This inhibition contributes to their anti-inflammatory and analgesic effects.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Compounds showed significant antiproliferative effects against lymphoma cell lines with sub-micromolar IC50_{50} values.Indicates potential for development as anti-cancer agents.
Antioxidant Properties Extracts exhibited strong DPPH radical scavenging activity.Suggests utility in oxidative stress-related conditions.
COX Inhibition Study New derivatives demonstrated effective COX inhibition with potential analgesic effects.Highlights the dual role in pain management and inflammation reduction.

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